molecular formula C10H7N3O4 B11873406 Methyl 8-nitroquinoxaline-6-carboxylate

Methyl 8-nitroquinoxaline-6-carboxylate

Cat. No.: B11873406
M. Wt: 233.18 g/mol
InChI Key: CHEJCTSHHFWKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-nitroquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family, which is known for its diverse applications in pharmaceuticals and industrial chemistry. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their biological activities and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-nitroquinoxaline-6-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For example, titanium silicate (TS-1) can be used as a catalyst in methanol at room temperature to achieve high yields . Other catalysts such as molecular iodine, cerium ammonium nitrate, and sulfamic acid have also been employed in different reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-nitroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce aminoquinoxalines .

Scientific Research Applications

Methyl 8-nitroquinoxaline-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-nitroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and carboxylate groups make it a valuable intermediate for the synthesis of various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

methyl 8-nitroquinoxaline-6-carboxylate

InChI

InChI=1S/C10H7N3O4/c1-17-10(14)6-4-7-9(12-3-2-11-7)8(5-6)13(15)16/h2-5H,1H3

InChI Key

CHEJCTSHHFWKML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

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